tert-Butyl diethylphosphonoacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 2-diethoxyphosphorylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21O5P/c1-6-13-16(12,14-7-2)8-9(11)15-10(3,4)5/h6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFEGNISFSSLEGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC(=O)OC(C)(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378639 | |

| Record name | tert-Butyl diethylphosphonoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27784-76-5 | |

| Record name | tert-Butyl diethylphosphonoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl Diethylphosphonoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | t-Butyl diethyl phosphonoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl Diethylphosphonoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of tert-butyl diethylphosphonoacetate (B8399255). A workhorse reagent in modern organic synthesis, its primary utility lies in the Horner-Wadsworth-Emmons reaction for the stereoselective formation of α,β-unsaturated esters. This document consolidates its physicochemical properties, spectroscopic data, and detailed experimental protocols for its synthesis and application, serving as a critical resource for professionals in chemical research and drug development.

Chemical Identity and Physicochemical Properties

tert-Butyl diethylphosphonoacetate, also known by its IUPAC name tert-butyl 2-(diethoxyphosphoryl)acetate, is a colorless to light yellow liquid.[1] It is an organophosphorus compound featuring a phosphonate (B1237965) group and a tert-butyl ester. Its linear formula is (C₂H₅O)₂P(O)CH₂CO₂C(CH₃)₃.

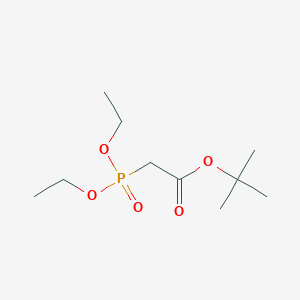

The molecular structure of this compound is visualized below:

Caption: 2D structure of this compound.

Quantitative data and physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| IUPAC Name | tert-butyl 2-diethoxyphosphorylacetate | [2] |

| Synonyms | Diethyl (Boc-methyl)phosphonate, Diethyl tert-butoxycarbonylmethanephosphonate | |

| CAS Number | 27784-76-5 | [3] |

| Molecular Formula | C₁₀H₂₁O₅P | [2] |

| Molecular Weight | 252.24 g/mol | [3] |

| Appearance | Clear colorless to light yellow liquid | [1][3] |

| Boiling Point | 100-103 °C at 1.5 mmHg | [3] |

| Density | 1.074 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.431 | [3] |

| Solubility | Soluble in chloroform (B151607) and ethyl acetate (B1210297). Not miscible or difficult to mix in water. | [3] |

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~4.1 | Quartet | O-CH₂ -CH₃ |

| ~2.9 | Doublet | P-CH₂ -C=O | |

| ~1.4 | Singlet | C( CH₃ )₃ | |

| ~1.3 | Triplet | O-CH₂-CH₃ | |

| ¹³C NMR | ~165 | Singlet | C =O |

| ~82 | Singlet | C (CH₃)₃ | |

| ~63 | Singlet | O-CH₂ -CH₃ | |

| ~35 (doublet due to P-coupling) | Doublet | P-CH₂ | |

| ~28 | Singlet | C(CH₃ )₃ | |

| ~16 (doublet due to P-coupling) | Doublet | O-CH₂-CH₃ | |

| ³¹P NMR | ~20-25 | Singlet | P =O |

Infrared (IR) Spectroscopy

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

| ~2980 | C-H stretch | Aliphatic |

| ~1730 | C=O stretch | Ester |

| ~1250 | P=O stretch | Phosphonate |

| ~1025 | P-O-C stretch | Phosphonate |

Experimental Protocols

Synthesis of this compound via Arbuzov Reaction

The most common and efficient synthesis of this compound is through the Michaelis-Arbuzov reaction.[3] This reaction involves the nucleophilic attack of a trialkyl phosphite (B83602) on an alkyl halide.

Caption: Synthesis of this compound.

Methodology:

-

A three-necked round-bottomed flask equipped with a magnetic stirrer, dropping funnel, and a condenser under a nitrogen atmosphere is charged with triethyl phosphite (1.0 eq).

-

The phosphite is heated to 90°C.

-

tert-Butyl bromoacetate (1.05 eq) is added dropwise over a period of 2 hours, maintaining the reaction temperature at 90°C.

-

After the addition is complete, the reaction mixture is stirred at 90°C for an additional 4 hours.

-

The mixture is then cooled to room temperature.

-

The crude product is purified by vacuum distillation to remove any low-boiling impurities and unreacted starting materials, yielding this compound as a colorless liquid.

Application in Horner-Wadsworth-Emmons (HWE) Reaction

This compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction to produce α,β-unsaturated esters, typically with high (E)-stereoselectivity.

Caption: General workflow of the HWE reaction.

Representative Protocol:

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0°C under a nitrogen atmosphere, a solution of this compound (1.0 eq) in anhydrous THF is added dropwise.

-

The reaction mixture is stirred at 0°C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes until the evolution of hydrogen gas ceases.

-

The resulting solution of the phosphonate carbanion is cooled back to 0°C.

-

A solution of the desired aldehyde or ketone (1.0 eq) in anhydrous THF is added dropwise.

-

The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion (typically 2-12 hours).

-

Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired α,β-unsaturated ester.

References

An In-depth Technical Guide to tert-Butyl Diethylphosphonoacetate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and reactivity of tert-butyl diethylphosphonoacetate (B8399255), a versatile reagent in modern organic synthesis. Its primary application lies in the Horner-Wadsworth-Emmons (HWE) reaction for the stereoselective formation of α,β-unsaturated esters.[1][2] This guide is intended to serve as a technical resource, offering detailed experimental protocols and a mechanistic understanding of its core reactivity.

Core Chemical and Physical Properties

tert-Butyl diethylphosphonoacetate is a colorless liquid at room temperature.[3][4][5] It is an organophosphorus compound characterized by a phosphonate (B1237965) group and a tert-butyl ester.[1][5] These features contribute to its stability and specific reactivity in olefination reactions.[5] The compound is soluble in many common organic solvents but is not readily miscible with water.[3][4]

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₁O₅P | [1][5][6][7][8][9] |

| Molecular Weight | 252.24 g/mol | [1][5][6][7][8][9] |

| CAS Number | 27784-76-5 | [1][4][5][6][8] |

| Appearance | Clear, colorless liquid | [3][4][5][9][10] |

| Melting Point | -45 °C | [3] |

| Boiling Point | 100-103 °C at 1.5 mmHg (209-211 °C at atmospheric pressure) | [1][3][4][5] |

| Density | 1.074 g/mL at 25 °C | [1][4][5] |

| Refractive Index (n²⁰/D) | 1.431 | [1][4][5] |

| Solubility | Soluble in organic solvents like acetone, chloroform, and diethyl ether; slightly soluble in water. | [3] |

| Purity (Assay) | Typically ≥94-95% (by GC) | [1][10] |

Safety and Handling: this compound is considered a hazardous chemical that can cause serious eye and skin irritation.[3][7][11][12] It is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves and safety glasses.[3][11][12] The compound is sensitive to moisture and should be stored in a cool, dry place under an inert atmosphere, such as nitrogen.[9][12] It is incompatible with strong oxidizing agents.[12]

Experimental Protocols

Synthesis of this compound (Arbuzov Reaction)

A common and efficient method for synthesizing this compound is through the Michaelis-Arbuzov reaction.[6] This protocol is adapted from established procedures.[6]

Materials:

-

Triethyl phosphite (B83602) (485 g)

-

tert-Butyl bromoacetate (B1195939) (541 g)

-

Three-necked round-bottomed flask

-

Heating mantle with stirrer

-

Dropping funnel

-

Condenser

-

Nitrogen inlet

-

Vacuum distillation apparatus

Procedure:

-

Equip a three-necked round-bottomed flask with a dropping funnel, a condenser with a nitrogen inlet, and a magnetic stirrer.

-

Charge the flask with triethyl phosphite (485 g).

-

Heat the triethyl phosphite to 90°C under a nitrogen atmosphere.[6]

-

Add tert-butyl bromoacetate (541 g) dropwise from the dropping funnel over a period of 2 hours, maintaining the reaction temperature at 90°C.[6]

-

After the addition is complete, continue to stir the mixture at 90°C for an additional 4 hours.[6]

-

Cool the reaction mixture to room temperature.[6]

-

Purify the crude product by vacuum distillation to remove any low-boiling point impurities.[6]

-

Collect the fraction corresponding to this compound. This procedure typically yields the product as a colorless liquid in high purity (>98% by GC) and yield (approx. 97%).[6]

General Protocol for the Horner-Wadsworth-Emmons Reaction

This compound is a key reagent for the Horner-Wadsworth-Emmons (HWE) reaction, which is used to synthesize α,β-unsaturated esters from aldehydes and ketones.[1][2][13] The reaction generally favors the formation of the (E)-alkene.[14]

Materials:

-

This compound

-

A suitable base (e.g., sodium hydride, lithium chloride/DBU, or methylmagnesium bromide)

-

Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), acetonitrile)

-

Aldehyde or ketone

-

Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

-

Standard workup and purification supplies (e.g., separatory funnel, rotary evaporator, silica (B1680970) gel for chromatography)

Procedure:

-

In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in an appropriate anhydrous solvent.

-

Cool the solution to a suitable temperature (typically 0 °C or -78 °C, depending on the base and substrate).

-

Slowly add the base to the solution to deprotonate the phosphonate, forming the reactive carbanion (ylide). The solution may change color, indicating the formation of the anion.

-

Stir the mixture for a period to ensure complete formation of the ylide.

-

Add a solution of the aldehyde or ketone in the same anhydrous solvent dropwise to the reaction mixture.

-

Allow the reaction to stir at the chosen temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride solution).

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

-

Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude product, the α,β-unsaturated ester, by flash column chromatography on silica gel.

Mechanistic Pathway

The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism involving the formation of a phosphonate carbanion, which then reacts with a carbonyl compound. The subsequent elimination of a water-soluble phosphate (B84403) byproduct drives the reaction to completion and simplifies purification.

References

- 1. 二乙基膦酰基乙酸叔丁酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 3. htdchem.com [htdchem.com]

- 4. This compound | 27784-76-5 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound | C10H21O5P | CID 2773685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. This compound, 95% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

- 13. htdchem.com [htdchem.com]

- 14. Triethyl phosphonoacetate - Enamine [enamine.net]

A Comprehensive Technical Guide to tert-Butyl Diethylphosphonoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl diethylphosphonoacetate (B8399255), a key organophosphorus compound, is a versatile reagent widely utilized in organic synthesis. Its unique chemical structure, featuring a phosphonate (B1237965) group and a tert-butyl ester, makes it an invaluable tool for creating complex molecules with applications ranging from pharmaceuticals to materials science. This technical guide provides an in-depth overview of its properties, synthesis, and significant applications, with a focus on its role in drug discovery and development. The CAS number for tert-Butyl diethylphosphonoacetate is 27784-76-5 .[1][2][3][4]

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[5] Its physical and chemical properties are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 27784-76-5[1][2][3][4] |

| Molecular Formula | C₁₀H₂₁O₅P[1][3][4] |

| Molecular Weight | 252.24 g/mol [1][2][3][4] |

| Appearance | Clear colorless to light yellow liquid[1][5] |

| Boiling Point | 100-103 °C at 1.5 mmHg[1][2][4] |

| Density | 1.074 g/mL at 25 °C[1][2][4] |

| Refractive Index (n20/D) | 1.431[1][2][4] |

| Purity | ≥95% (GC)[4][5] |

| Solubility | Not miscible or difficult to mix in water. Soluble in organic solvents like acetone, chloroform, and diethyl ether.[1][6] |

| Storage | Store at room temperature.[4] For long-term storage of stock solutions, -80°C for 6 months or -20°C for 1 month under nitrogen is recommended.[7] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the Michaelis-Arbuzov reaction. This method involves the reaction of triethyl phosphite (B83602) with tert-butyl bromoacetate (B1195939).[1][5][8]

Experimental Protocol: Michaelis-Arbuzov Reaction[1][9]

-

Reaction Setup : A three-necked round-bottomed flask is charged with triethyl phosphite (485 g). The system is kept under a nitrogen atmosphere.

-

Heating : The triethyl phosphite is warmed to 90°C.

-

Addition of Reagent : tert-Butyl bromoacetate (541 g) is added dropwise to the flask over a period of 2 hours, maintaining the temperature at 90°C.

-

Reaction : The reaction mixture is stirred at 90°C for approximately 4 hours.

-

Cooling : The mixture is then cooled to room temperature.

-

Purification : The crude product is purified by distillation under vacuum to remove low-boiling point impurities.

-

Final Product : The residue collected is the pure this compound as a colorless liquid, with a typical yield of 97% (680 g).[1][8]

Applications in Research and Drug Development

This compound is a cornerstone reagent in modern organic synthesis, particularly in the construction of carbon-carbon double bonds via the Horner-Wadsworth-Emmons (HWE) reaction.[9] This reaction offers excellent stereoselectivity, favoring the formation of (E)-alkenes, and is widely employed in the synthesis of complex natural products and active pharmaceutical ingredients (APIs).

Horner-Wadsworth-Emmons (HWE) Reaction

In the HWE reaction, the phosphonate carbanion, generated by treating this compound with a base, reacts with an aldehyde or ketone to form an alkene. The tert-butyl ester group can be subsequently hydrolyzed under acidic conditions to the corresponding carboxylic acid, providing a versatile handle for further functionalization.

Key Applications in Drug Development:

-

Anticancer Agents : It is used in the synthesis of phosphonic acid-based protease inhibitors and other anticancer agents.[6] For instance, it has been utilized in the preparation of hydroxymethylated dihydroxyvitamin D3 analogs, which are being investigated as potential antitumor agents.[9][10]

-

HDAC Inhibitors : This compound is an important precursor for the synthesis of human histone deacetylase (HDAC) inhibitors, a class of drugs used in cancer therapy.[3][7]

-

Stat3 Inhibitors : It plays a role in the synthesis of phosphopeptide mimetic prodrugs that target the Src homology 2 (SH2) domain of the signal transducer and activator of transcription 3 (Stat3), a key protein in cancer cell signaling pathways.[10]

-

Antiviral Drugs : The phosphonate derivatives synthesized from this reagent have shown potential antiviral properties.[4]

-

α-Aminophosphonic Acids : It serves as a reagent for the preparation of α-aminophosphonic acids, which exhibit antimicrobial and anti-inflammatory properties.[6]

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

While specific reaction conditions can vary depending on the substrates, a general protocol for the Horner-Wadsworth-Emmons reaction using this compound is as follows:

-

Preparation of the Phosphonate Anion : this compound is dissolved in a suitable aprotic solvent (e.g., tetrahydrofuran, THF) and cooled to a low temperature (typically -78 °C to 0 °C). A strong base, such as sodium hydride (NaH), n-butyllithium (n-BuLi), or lithium diisopropylamide (LDA), is added dropwise to generate the phosphonate carbanion.

-

Reaction with the Carbonyl Compound : The aldehyde or ketone, dissolved in the same solvent, is then added slowly to the reaction mixture. The reaction is stirred at the low temperature for a specified period, after which it is allowed to warm to room temperature.

-

Workup : The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) or water.

-

Extraction : The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, diethyl ether).

-

Purification : The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate, magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by column chromatography, to yield the desired α,β-unsaturated ester.

Safety and Handling

This compound is considered a hazardous chemical and should be handled with appropriate safety precautions.[6] It can cause skin and eye irritation and may be harmful if inhaled or ingested.[6][11] When working with this compound, it is essential to use personal protective equipment (PPE), including gloves, safety glasses, and a respirator.[6] It should be stored in a cool, dry, and well-ventilated area.[6]

Conclusion

This compound is a highly valuable and versatile reagent in organic chemistry. Its utility in the Horner-Wadsworth-Emmons reaction has made it an indispensable tool for the synthesis of a wide array of complex molecules, particularly in the field of drug discovery. A thorough understanding of its properties, synthesis, and reaction mechanisms is crucial for researchers and scientists aiming to leverage its full potential in developing novel therapeutic agents and other advanced materials.

References

- 1. This compound | 27784-76-5 [chemicalbook.com]

- 2. 二乙基膦酰基乙酸叔丁酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. htdchem.com [htdchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound | C10H21O5P | CID 2773685 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of tert-Butyl Diethylphosphonoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-butyl diethylphosphonoacetate (B8399255) from tert-butyl bromoacetate (B1195939). The primary synthetic route discussed is the Michaelis-Arbuzov reaction, a cornerstone of organophosphorus chemistry. This document offers detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow, tailored for professionals in chemical research and drug development.

Reaction Overview: The Michaelis-Arbuzov Reaction

The synthesis of tert-butyl diethylphosphonoacetate from tert-butyl bromoacetate and triethyl phosphite (B83602) is a classic example of the Michaelis-Arbuzov reaction.[1][2][3] This reaction involves the nucleophilic attack of the trivalent phosphorus atom in triethyl phosphite on the electrophilic carbon of tert-butyl bromoacetate. This initial step forms a quasi-phosphonium intermediate. Subsequently, the bromide ion attacks one of the ethyl groups on the phosphonium (B103445) salt in a second SN2 reaction, leading to the formation of the pentavalent phosphonate (B1237965) product, this compound, and bromoethane (B45996) as a byproduct.[1][2][3] The reaction is typically performed under an inert atmosphere to prevent side reactions.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of this compound.

Table 1: Reactant and Product Specifications

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| tert-Butyl Bromoacetate | C₆H₁₁BrO₂ | 195.05 | 5292-43-3 |

| Triethyl Phosphite | C₆H₁₅O₃P | 166.16 | 122-52-1 |

| This compound | C₁₀H₂₁O₅P | 252.24 | 27784-76-5 |

Table 2: Typical Reaction Parameters and Yields

| Parameter | Value | Reference |

| Reaction Temperature | 90°C | [4][5] |

| Reaction Time | 6 hours (2h addition + 4h stirring) | [4][5] |

| Atmosphere | Inert (Nitrogen) | [4][5] |

| Product Yield | 97% | [4][5] |

| Product Purity (GC) | >98% | [4] |

Table 3: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Clear, colorless liquid | [5] |

| Boiling Point | 100-103 °C / 1.5 mmHg | [5] |

| Density | 1.074 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.431 | [5] |

Detailed Experimental Protocol

This protocol is based on established and high-yield procedures for the synthesis of this compound.[4][5]

Materials and Equipment:

-

Three-necked round-bottomed flask

-

Heating mantle with a stirrer

-

Thermometer

-

Dropping funnel

-

Condenser

-

Nitrogen inlet

-

Vacuum distillation apparatus

-

tert-Butyl bromoacetate (Warning: Lachrymator. Handle in a well-ventilated fume hood)[6]

-

Triethyl phosphite

-

Anhydrous solvent (optional, the reaction is often run neat)

Procedure:

-

Reaction Setup: Assemble a dry three-necked round-bottomed flask equipped with a magnetic stirrer, a thermometer, a pressure-equalizing dropping funnel, and a condenser with a nitrogen inlet. Ensure the entire apparatus is under a positive pressure of nitrogen.

-

Initial Heating: Charge the flask with triethyl phosphite (485 g). Begin stirring and heat the triethyl phosphite to 90°C under the nitrogen atmosphere.[4][5]

-

Addition of tert-Butyl Bromoacetate: Once the triethyl phosphite has reached 90°C, add tert-butyl bromoacetate (541 g) dropwise from the dropping funnel over a period of 2 hours. Maintain the reaction temperature at 90°C during the addition.[4][5]

-

Reaction Period: After the addition is complete, continue to stir the reaction mixture at 90°C for an additional 4 hours.[4][5]

-

Cooling: After the 4-hour stirring period, turn off the heating and allow the reaction mixture to cool to room temperature.

-

Purification: The crude product is purified by vacuum distillation. This process removes any low-boiling point compounds, including the bromoethane byproduct. The residue collected is the desired product, this compound, as a colorless liquid.[4][5]

Safety Precautions:

-

tert-Butyl bromoacetate is a lachrymator and should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, within a fume hood.[6]

-

The reaction should be conducted under an inert atmosphere to prevent oxidation of the phosphite reactant.

-

Use caution when performing vacuum distillation.

Visualizing the Process

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism Diagram

This diagram outlines the Michaelis-Arbuzov reaction mechanism for this synthesis.

Caption: Michaelis-Arbuzov reaction mechanism.

References

- 1. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arbuzov Reaction [organic-chemistry.org]

- 3. jk-sci.com [jk-sci.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | 27784-76-5 [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

The Michaelis-Arbuzov Reaction: A Technical Guide to the Synthesis of tert-Butyl Diethylphosphonoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the formation of tert-butyl diethylphosphonoacetate (B8399255), a critical reagent in various organic syntheses, most notably the Horner-Wadsworth-Emmons olefination. The primary focus of this document is the elucidation of the governing reaction mechanism, the presentation of detailed experimental protocols, and the tabulation of key quantitative data.

Core Synthesis: The Michaelis-Arbuzov Reaction

The formation of tert-butyl diethylphosphonoacetate is predominantly achieved through the Michaelis-Arbuzov reaction. This widely utilized method in organophosphorus chemistry involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to yield a phosphonate.[1][2][3][4] In this specific synthesis, triethyl phosphite serves as the phosphorus nucleophile, and tert-butyl bromoacetate (B1195939) is the electrophilic alkyl halide.[5][6]

The reaction proceeds via a two-step mechanism:

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the phosphorus atom of triethyl phosphite on the electrophilic carbon atom of tert-butyl bromoacetate. This results in the displacement of the bromide ion and the formation of a quaternary phosphonium (B103445) salt intermediate.[1][3]

-

Dealkylation: The displaced bromide ion then acts as a nucleophile, attacking one of the ethyl groups of the phosphonium salt in an SN2 fashion. This step results in the formation of the final product, this compound, and a molecule of ethyl bromide as a byproduct.[1][3]

A competing pathway, the Perkow reaction, can sometimes occur with α-halo carbonyl compounds, leading to the formation of a vinyl phosphate.[7][8] However, with α-haloesters such as tert-butyl bromoacetate, the Michaelis-Arbuzov reaction is the predominant and favored pathway.[3]

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the theoretical mechanism and a typical experimental workflow for the synthesis of this compound.

Caption: Michaelis-Arbuzov reaction mechanism for this compound formation.

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of this compound.

| Parameter | Value | Reference |

| Yield | 97% | [5] |

| Purity (GC) | >98% | [5] |

| Reaction Temperature | 90°C | [5][6] |

| Reaction Time | 6 hours | [5] |

Table 1: Reaction Parameters and Yields

| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (approx.) |

| Triethyl phosphite | 166.16 | 485 | 2.92 |

| tert-Butyl bromoacetate | 195.05 | 541 | 2.77 |

Table 2: Reactant Quantities

| Property | Value |

| Molecular Formula | C₁₀H₂₁O₅P |

| Molecular Weight | 252.24 g/mol |

| Appearance | Clear colorless liquid |

| Boiling Point | 100-103 °C / 1.5 mmHg |

| Density | 1.074 g/mL at 25 °C |

Table 3: Physicochemical Properties of this compound[6]

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound based on cited literature.[5][6]

Materials and Equipment:

-

Three-necked round-bottomed flask

-

Heating mantle with a stirrer

-

Thermometer

-

Condenser

-

Dropping funnel

-

Nitrogen inlet

-

Vacuum distillation apparatus

-

Triethyl phosphite

-

tert-Butyl bromoacetate

Procedure:

-

Reaction Setup: A three-necked round-bottomed flask equipped with a magnetic stirrer, a thermometer, a condenser with a nitrogen inlet, and a dropping funnel is charged with triethyl phosphite (485 g).

-

Heating: The flask is gently heated to 90°C under a nitrogen atmosphere.

-

Addition of Alkyl Halide: tert-Butyl bromoacetate (541 g) is added dropwise to the stirred solution over a period of 2 hours, maintaining the reaction temperature at 90°C.

-

Reaction: After the addition is complete, the reaction mixture is stirred at 90°C for an additional 4 hours.

-

Cooling: The reaction mixture is then allowed to cool to room temperature.

-

Purification: The crude product is purified by vacuum distillation to remove any low-boiling point impurities. The fraction collected at 100-103 °C / 1.5 mmHg is the desired product, this compound.[6] The residue collected after distillation is the colorless liquid product.[5]

Safety Precautions:

-

The reaction should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

-

Triethyl phosphite and tert-butyl bromoacetate are irritants and should be handled with care.

-

Ethyl bromide, a byproduct of the reaction, is a volatile and toxic compound. Proper handling and disposal procedures should be followed.

References

- 1. jk-sci.com [jk-sci.com]

- 2. Arbuzov Reaction [organic-chemistry.org]

- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 4. eurekaselect.com [eurekaselect.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | 27784-76-5 [chemicalbook.com]

- 7. Perkow reaction - Wikipedia [en.wikipedia.org]

- 8. Perkow_reaction [chemeurope.com]

In-Depth Technical Guide: Stability and Storage of tert-Butyl Diethylphosphonoacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for tert-Butyl diethylphosphonoacetate (B8399255), a versatile reagent widely used in organic synthesis, particularly in the Horner-Wadsworth-Emmons reaction for the formation of α,β-unsaturated esters. Understanding its stability profile is crucial for ensuring reaction reproducibility, minimizing the formation of impurities, and maintaining the integrity of this important chemical intermediate.

Chemical and Physical Properties

A summary of the key physical and chemical properties of tert-Butyl diethylphosphonoacetate is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C₁₀H₂₁O₅P | [1][2] |

| Molecular Weight | 252.24 g/mol | [1][2] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 100-103 °C at 1.5 mmHg | [4] |

| Density | 1.074 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.431 | [4] |

| Solubility | Not miscible or difficult to mix in water. Soluble in chloroform (B151607) and ethyl acetate. | [1] |

Stability Profile

This compound is a moderately stable compound under standard laboratory conditions. However, its stability is significantly influenced by environmental factors such as pH, temperature, and light. Phosphonate (B1237965) esters, in general, are known to be more resistant to enzymatic cleavage of the carbon-phosphorus bond compared to the phosphorus-oxygen bond in phosphates, which contributes to their utility as phosphate (B84403) isosteres in medicinal chemistry.[2][5][6]

Hydrolytic Stability

Phosphonate esters are susceptible to hydrolysis under both acidic and basic conditions.[7][8]

-

Acidic Conditions: The tert-butyl ester group is particularly labile under acidic conditions.[9] The hydrolysis is catalyzed by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The cleavage of the tert-butyl ester proceeds via a stable tert-butyl cation intermediate.[9] Strong acids such as hydrochloric acid or sulfuric acid can facilitate this hydrolysis.[9]

-

Basic Conditions: Under basic conditions, hydrolysis of the ethyl phosphonate esters can occur, although they are generally more stable than simple alkyl esters. The mechanism involves nucleophilic attack of a hydroxide (B78521) ion on the phosphorus atom.

Thermal Stability

Photochemical Stability

Organophosphorus compounds can be susceptible to photodegradation. The degradation mechanism often involves photocatalytic oxidation, leading to the cleavage of chemical bonds and the formation of smaller, more oxidized species. While specific photostability studies on this compound are limited, it is advisable to protect the compound from prolonged exposure to high-intensity light sources.

Recommended Storage Conditions

To ensure the long-term stability and purity of this compound, the following storage conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Store at room temperature or refrigerated (2-8 °C). | Minimizes the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Protects against oxidation and moisture-induced hydrolysis. |

| Container | Keep in a tightly closed, opaque container. | Prevents contamination from atmospheric moisture and degradation from light exposure. |

| Moisture | Store in a dry, well-ventilated area. | Minimizes the risk of hydrolysis. |

One supplier suggests a shelf life of at least two years when stored in a sealed packing under cool, dry, and ventilated conditions.

Potential Decomposition Pathways

The primary degradation pathways for this compound are anticipated to be hydrolysis of the ester functionalities. The specific products will depend on the conditions of degradation.

Caption: Potential Hydrolytic Decomposition Pathways.

Experimental Protocols

Stability Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for monitoring the purity of this compound and detecting any degradation products. The following is a general protocol that can be adapted and validated for specific laboratory requirements.[11][12][13]

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.

Materials and Reagents:

-

This compound reference standard

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or other suitable buffer components)

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

HPLC system with UV detector

Chromatographic Conditions (starting point for optimization):

| Parameter | Condition |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

Sample Preparation:

-

Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).

-

For analysis, dilute the stock solution to a suitable concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.

Forced Degradation Studies:

To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed.

-

Acidic Hydrolysis: Incubate the sample solution with 0.1 M HCl at 60 °C for 24 hours. Neutralize before injection.

-

Basic Hydrolysis: Incubate the sample solution with 0.1 M NaOH at 60 °C for 24 hours. Neutralize before injection.

-

Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose a solid sample to 80 °C for 48 hours, then dissolve for analysis.

-

Photodegradation: Expose the sample solution to UV light (e.g., 254 nm) for 24 hours.

Method Validation:

The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Caption: Workflow for HPLC Stability Indicating Method.

31P NMR for Monitoring Degradation

Phosphorus-31 Nuclear Magnetic Resonance (31P NMR) spectroscopy is a powerful technique for directly observing the degradation of phosphonate-containing compounds.[14]

Objective: To quantify the degradation of this compound by monitoring the change in the 31P NMR signal of the parent compound and the appearance of signals from degradation products.

Experimental Setup:

-

Prepare a solution of this compound in a suitable deuterated solvent (e.g., CDCl₃ or D₂O with a co-solvent).

-

Acquire an initial 31P NMR spectrum (t=0).

-

Subject the sample to the desired stress condition (e.g., add acid or base, increase temperature).

-

Acquire 31P NMR spectra at various time points.

-

Integrate the signals corresponding to the starting material and any new phosphorus-containing species to determine the extent of degradation over time.

This technical guide provides a framework for understanding and managing the stability of this compound. For critical applications, it is imperative to perform in-house stability studies under conditions that mimic the intended use and storage of the compound.

References

- 1. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]

- 3. tert-Butyl Esters [organic-chemistry.org]

- 4. Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]

- 7. benchchem.com [benchchem.com]

- 8. Phosphonate - Wikipedia [en.wikipedia.org]

- 9. Acids - Wordpress [reagents.acsgcipr.org]

- 10. mdpi.com [mdpi.com]

- 11. Determination of Organophosphorus Esters in Fall Protection Equipment by Accelerated Solvent Extraction and Solid-Phase Extraction Coupled with LC-MS/MS Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. japsonline.com [japsonline.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Solubility of tert-Butyl Diethylphosphonoacetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tert-Butyl diethylphosphonoacetate (B8399255), a key reagent in organic synthesis, particularly in the Horner-Wadsworth-Emmons reaction. While quantitative solubility data in organic solvents is not extensively documented in publicly available literature, this guide consolidates qualitative information and furnishes detailed experimental protocols for its determination and synthesis.

Physicochemical Properties

tert-Butyl diethylphosphonoacetate is a clear, colorless liquid with the following properties:

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₁O₅P | [1][2][3][4] |

| Molecular Weight | 252.24 g/mol | [1][2][4] |

| Density | 1.074 g/mL at 25 °C | [2][5] |

| Boiling Point | 100-103 °C at 1.5 mmHg | [2][5] |

| Refractive Index | n20/D 1.431 | [2][5] |

| Water Solubility | Not miscible or difficult to mix | [5] |

Solubility in Organic Solvents

Based on available data, this compound exhibits good solubility in a range of common organic solvents. A qualitative summary is presented below.

| Solvent | Qualitative Solubility | Reference |

| Acetone | Soluble | [1] |

| Chloroform | Soluble | [1] |

| Diethyl Ether | Soluble | [1] |

The ester nature of this compound contributes to its miscibility with these polar aprotic and weakly polar solvents. Conversely, it is poorly soluble in water.[5]

Experimental Protocols

Protocol for Quantitative Solubility Determination

This protocol outlines a general method for determining the quantitative solubility of this compound in an organic solvent using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (HPLC grade)

-

Scintillation vials or glass test tubes with screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with a suitable detector (e.g., UV or RI)

-

Appropriate HPLC column

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solute is crucial to ensure saturation.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter into a clean vial to remove any undissolved particles.

-

Dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

-

Inject the standard solutions into the HPLC system to construct a calibration curve.

-

Inject the diluted sample solution into the HPLC system.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

-

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of a phosphonate (B1237965).

Protocol for the Synthesis of this compound

This protocol is based on the well-established Arbuzov reaction.[5][6]

Reaction: (C₂H₅O)₃P + BrCH₂COOC(CH₃)₃ → (C₂H₅O)₂P(O)CH₂COOC(CH₃)₃ + C₂H₅Br

Materials:

-

Triethyl phosphite (B83602)

-

tert-Butyl bromoacetate (B1195939)

-

Three-necked round-bottomed flask

-

Dropping funnel

-

Condenser

-

Magnetic stirrer with heating mantle

-

Nitrogen inlet

-

Distillation apparatus

Procedure:

-

Set up a three-necked round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet.

-

Charge the flask with triethyl phosphite (e.g., 485 g).[5][6]

-

Heat the triethyl phosphite to 90 °C under a nitrogen atmosphere.[5][6]

-

Add tert-butyl bromoacetate (e.g., 541 g) dropwise from the dropping funnel over a period of 2 hours, maintaining the reaction temperature at 90 °C.[5][6]

-

After the addition is complete, continue stirring the mixture at 90 °C for approximately 4 hours.[5][6]

-

The crude product can be purified by vacuum distillation to remove any low-boiling point impurities. The product is collected as a colorless liquid.[5][6]

Application in Horner-Wadsworth-Emmons (HWE) Reaction

This compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, which is used to synthesize α,β-unsaturated esters, predominantly with E-stereoselectivity, from aldehydes and ketones.[7][8][9][10]

Reaction Pathway:

The HWE reaction proceeds through the following key steps:

-

Deprotonation: A base deprotonates the phosphonate to form a stabilized carbanion (phosphonate ylide).[8][9]

-

Nucleophilic Addition: The phosphonate carbanion undergoes a nucleophilic addition to the carbonyl group of an aldehyde or ketone, forming a tetrahedral intermediate.[8][9]

-

Oxaphosphetane Formation: The tetrahedral intermediate cyclizes to form an oxaphosphetane intermediate.[9]

-

Elimination: The oxaphosphetane intermediate collapses to yield the alkene and a water-soluble phosphate (B84403) byproduct, which is easily removed by aqueous extraction.[8][10][11]

Horner-Wadsworth-Emmons Reaction Mechanism

Caption: Key steps of the Horner-Wadsworth-Emmons reaction.

References

- 1. htdchem.com [htdchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound, 95% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound | C10H21O5P | CID 2773685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 27784-76-5 [chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]

- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Wittig-Horner Reaction [organic-chemistry.org]

Spectroscopic Profile of Tert-Butyl Diethylphosphonoacetate: A Technical Guide

Introduction

Tert-butyl diethylphosphonoacetate (B8399255) is a versatile organophosphorus compound widely utilized in organic synthesis, particularly in the Horner-Wadsworth-Emmons reaction to produce α,β-unsaturated esters. A thorough understanding of its spectroscopic characteristics is paramount for researchers, scientists, and drug development professionals to ensure its purity, confirm its structure, and monitor its reactions. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for tert-butyl diethylphosphonoacetate, complete with detailed experimental protocols and data interpretation.

Spectroscopic Data

The structural elucidation of this compound is definitively achieved through the combined application of ¹H NMR, ¹³C NMR, ³¹P NMR, and IR spectroscopy. Each technique provides unique and complementary information about the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule. For this compound, ¹H, ¹³C, and ³¹P NMR spectra are particularly informative.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. The key chemical shifts (δ) and coupling constants (J) for this compound are summarized below.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| 4.15 - 4.05 | Quintet | 4H | -OCH₂CH₃ | 7.1 |

| 2.85 | Doublet | 2H | P-CH₂-C=O | 22.0 |

| 1.45 | Singlet | 9H | -C(CH₃)₃ | - |

| 1.30 | Triplet | 6H | -OCH₂CH₃ | 7.1 |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 165.7 (d, J = 5.9 Hz) | C=O |

| 82.2 | -C(CH₃)₃ |

| 62.8 (d, J = 6.5 Hz) | -OCH₂CH₃ |

| 35.1 (d, J = 133.0 Hz) | P-CH₂ |

| 28.0 | -C(CH₃)₃ |

| 16.3 (d, J = 6.0 Hz) | -OCH₂CH₃ |

³¹P NMR (Phosphorus-31 NMR) Data

The ³¹P NMR spectrum is highly specific for phosphorus-containing compounds and typically shows a single peak for this molecule.

| Chemical Shift (δ) ppm | Assignment |

| 19.5 | (EtO)₂P=O |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The neat liquid sample of this compound is analyzed using an Attenuated Total Reflectance (ATR) accessory.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2980 | Strong | C-H stretch (alkane) |

| 1730 | Strong | C=O stretch (ester) |

| 1250 | Strong | P=O stretch |

| 1025 | Strong | P-O-C stretch |

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality and reproducible spectroscopic data.

NMR Spectroscopy Protocol

Sample Preparation:

-

Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube.

-

Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm for ¹H and ¹³C NMR). For ³¹P NMR, 85% phosphoric acid is used as an external standard (δ = 0.0 ppm).

Instrumentation and Data Acquisition:

-

¹H NMR: Spectra are typically acquired on a 400 MHz or 500 MHz spectrometer. Key acquisition parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are co-added to achieve a good signal-to-noise ratio.

-

¹³C NMR: Spectra are acquired on the same instrument, operating at a corresponding frequency (e.g., 100 or 125 MHz). A proton-decoupled sequence is used to simplify the spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

³¹P NMR: Spectra are acquired with proton decoupling. A sufficient relaxation delay (e.g., 5-10 seconds) is important for accurate integration if quantitative analysis is needed.

ATR-FTIR Spectroscopy Protocol

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft tissue soaked in a volatile solvent like isopropanol (B130326) or ethanol, followed by drying.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.

Data Acquisition:

-

Place a small drop of neat this compound directly onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The typical spectral range is 4000-400 cm⁻¹.

-

After the measurement, clean the ATR crystal thoroughly with a suitable solvent.

Data Interpretation and Visualization

The correlation of spectroscopic data to the molecular structure is a critical step in chemical analysis. The following diagram illustrates the workflow for acquiring and interpreting the spectroscopic data for this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to the Safety and Handling of tert-Butyl Diethylphosphonoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl diethylphosphonoacetate (B8399255) is a versatile organophosphorus reagent widely employed in organic synthesis.[1] Its primary utility lies in the Horner-Wadsworth-Emmons (HWE) reaction, a crucial method for the creation of carbon-carbon double bonds, particularly in the synthesis of α,β-unsaturated esters.[1] These structural motifs are prevalent in a vast array of biologically active molecules, making tert-butyl diethylphosphonoacetate a key building block in the development of pharmaceuticals and agrochemicals.[2] This guide provides a comprehensive overview of its chemical properties, safety protocols, handling procedures, and experimental applications to ensure its safe and effective use in a laboratory setting.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a reagent is fundamental to its safe handling.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₁O₅P | [3] |

| Molecular Weight | 252.24 g/mol | [3] |

| Appearance | Clear, colorless to light yellow liquid | [4] |

| Boiling Point | 100-103 °C at 1.5 mmHg | [5] |

| Density | 1.074 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.431 | [5] |

| Solubility | Soluble in organic solvents such as acetone, chloroform, and diethyl ether. Slightly soluble in water. | [1] |

| Storage | Store in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., nitrogen). Moisture sensitive. | [1][4][6] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous chemical and requires careful handling to mitigate potential risks.

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement(s) |

| Skin Corrosion/Irritation, Category 2 | Irritant | Warning | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation, Category 2 | Irritant | Warning | H319: Causes serious eye irritation. |

| Specific target organ toxicity (single exposure), Category 3 (Respiratory system) | Irritant | Warning | H335: May cause respiratory irritation. |

Precautionary Statements:

| Category | Statement Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/ eye protection/ face protection. | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P319 | Get medical help if you feel unwell. | |

| P321 | Specific treatment (see supplemental first aid instruction on this label). | |

| P332 + P317 | If skin irritation occurs: Get medical help. | |

| P337 + P317 | If eye irritation persists: Get medical help. | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Data sourced from PubChem GHS Classification.[3]

Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring laboratory safety.

-

Engineering Controls : Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[6] Ensure that eyewash stations and safety showers are readily accessible.[6]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles or a face shield.[6]

-

Skin Protection : Wear nitrile or other chemically resistant gloves.[6] A lab coat should be worn to prevent skin contact.[6]

-

Respiratory Protection : If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

-

-

Handling : Avoid contact with skin, eyes, and clothing.[6] Do not ingest or inhale.[6] Keep away from incompatible materials such as strong oxidizing agents and moisture.[6]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] The compound is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen).[4][6]

First Aid and Emergency Procedures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Measures |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |

Firefighting Measures:

-

Suitable Extinguishing Media : Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards : Thermal decomposition can produce toxic fumes of carbon monoxide, carbon dioxide, and phosphorus oxides.

-

Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Experimental Protocols

This compound is a cornerstone reagent in the Horner-Wadsworth-Emmons reaction.

Synthesis of this compound

A common synthetic route to this compound is the Michaelis-Arbuzov reaction.[7]

Materials:

-

Triethyl phosphite (B83602)

-

tert-Butyl bromoacetate (B1195939)

-

Three-necked round-bottomed flask

-

Nitrogen inlet

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a three-necked round-bottomed flask equipped with a nitrogen inlet, warm triethyl phosphite (485 g) to 90 °C.[7]

-

Add tert-butyl bromoacetate (541 g) dropwise over 2 hours while maintaining the temperature at 90 °C.[7]

-

After the addition is complete, continue stirring the mixture at 90 °C for approximately 4 hours.[7]

-

Cool the reaction mixture to room temperature.[7]

-

Distill the mixture under vacuum to remove low-boiling point compounds.[7]

-

The residue collected is this compound as a colorless liquid.[7]

Horner-Wadsworth-Emmons Reaction for the Synthesis of α,β-Unsaturated Esters

This protocol provides a general procedure for the olefination of an aldehyde.

Materials:

-

This compound

-

Aldehyde

-

Base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃), DBU)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a stirred suspension of the base (e.g., NaH, 1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.1 equivalents) in anhydrous THF dropwise.[1]

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour to ensure complete formation of the phosphonate (B1237965) carbanion.[1]

-

Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.[1]

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired α,β-unsaturated ester.

Visualizations of Relevant Pathways and Workflows

Horner-Wadsworth-Emmons Reaction Mechanism

The HWE reaction proceeds through a well-defined mechanism involving the formation of a phosphonate carbanion, nucleophilic attack on a carbonyl compound, and subsequent elimination to form an alkene.[7]

Experimental Workflow for a Typical Horner-Wadsworth-Emmons Reaction

The following diagram illustrates the general laboratory workflow for performing an HWE reaction.

References

- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]

- 4. researchgate.net [researchgate.net]

- 5. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction of tert-Butyl Diethylphosphonoacetate with Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, providing a reliable and highly stereoselective method for the formation of carbon-carbon double bonds.[1][2] This reaction utilizes a phosphonate-stabilized carbanion, which reacts with an aldehyde or ketone to predominantly yield an (E)-alkene.[2][3] The use of tert-butyl diethylphosphonoacetate (B8399255) is particularly advantageous in the synthesis of α,β-unsaturated esters, which are valuable intermediates in the production of pharmaceuticals and other bioactive molecules.[4][5]

Compared to the classical Wittig reaction, the HWE reaction offers significant advantages, including the use of more nucleophilic and less basic phosphonate (B1237965) carbanions and the straightforward removal of the water-soluble phosphate (B84403) byproduct, which simplifies purification.[1][4] The stereochemical outcome of the HWE reaction can be influenced by several factors, including the structure of the reactants, the choice of base and solvent, and the reaction temperature.[2][6][7]

These application notes provide a comprehensive overview of the reaction conditions for the olefination of aldehydes using tert-butyl diethylphosphonoacetate, complete with detailed experimental protocols and a summary of reaction parameters to guide researchers in optimizing their synthetic strategies.

Data Presentation: Reaction Condition Comparison

The following table summarizes various reported conditions for the Horner-Wadsworth-Emmons reaction between phosphonates and carbonyl compounds, highlighting the versatility of this transformation.

| Phosphonate Reagent | Carbonyl Compound | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | E:Z Ratio | Reference |

| tert-Butyl 2-(diethylphosphoryl)acetate | Oxetan-3-one | NaH (1.2) | THF | 0 to RT | 1.5 | High | (E)-selective | [4] |

| Trimethyl phosphonoacetate | 3-(5-formylpentyl)-2-(3-pyridyl)-1-methylindole | KHMDS (1.5) | THF | -78 to RT | Overnight | 78 | Not Specified | [3][8] |

| Triethyl phosphonoacetate | Oxetan-3-one | NaH | THF | 0 to RT | 2 - 4 | Not Specified | (E)-selective | [1] |

| Allyl phosphonate | Aldehyde | n-BuLi (1.1) | THF/HMPA | -78 to RT | 12 | Not Specified | Not Specified | [3] |

| Methyl 2-(dimethoxyphosphoryl)acetate | Various Aldehydes | Li, Na, K bases | Not Specified | -78 to 23 | Not Specified | Not Specified | E-selectivity increases with Li > Na > K | [2] |

| Bis-(2,2,2-trifluoroethyl)phosphonoacetic acid | 3-Phenylpropionaldehyde | i-PrMgBr | Toluene | Reflux | Not Specified | Not Specified | 95:5 | [9] |

| Triethyl phosphonoacetate | Various Aldehydes | DBU/K₂CO₃ | Solvent-free | Not Specified | Not Specified | High | >99:1 | [10] |

Experimental Protocols

General Protocol for the Horner-Wadsworth-Emmons Reaction

This protocol provides a general procedure for the reaction of this compound with an aldehyde.

Materials:

-

This compound

-

Aldehyde

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or other suitable base

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Phosphonate Anion:

-

To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).

-

Add anhydrous THF to the flask to create a suspension.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the NaH suspension dropwise via a syringe.

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete formation of the phosphonate carbanion.[4]

-

-

Reaction with the Aldehyde:

-

Dissolve the aldehyde (1.0 equivalent) in anhydrous THF in a separate flask.

-

Cool the phosphonate anion solution back down to 0 °C.

-

Add the aldehyde solution dropwise to the phosphonate anion solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times typically range from 2 to 12 hours.[1][3]

-

-

Work-up and Purification:

-

Upon completion of the reaction, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[4]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 times).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired α,β-unsaturated tert-butyl ester.[4]

-

Protocol Example: Synthesis of tert-Butyl 2-(oxetan-3-ylidene)acetate[1][4]

Materials:

-

This compound

-

Oxetan-3-one

-

Sodium Hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere, a solution of tert-butyl 2-(diethylphosphoryl)acetate (1.1 eq.) in anhydrous THF is added dropwise.

-

The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1 hour.

-

A solution of oxetan-3-one (1.0 eq.) in anhydrous THF is then added dropwise to the reaction mixture at 0 °C.

-

The reaction is stirred at room temperature for 2-4 hours.

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The aqueous layer is extracted with ethyl acetate (3x).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford tert-butyl 2-(oxetan-3-ylidene)acetate.

Mandatory Visualizations

Caption: Experimental workflow for the Horner-Wadsworth-Emmons reaction.

Caption: Horner-Wadsworth-Emmons reaction mechanism.

References

- 1. benchchem.com [benchchem.com]

- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. 二乙基膦酰基乙酸叔丁酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. prepchem.com [prepchem.com]

- 9. arkat-usa.org [arkat-usa.org]

- 10. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Use of tert-Butyl Diethylphosphonoacetate with Hindered Ketones

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Horner-Wadsworth-Emmons (HWE) reaction utilizing tert-butyl diethylphosphonoacetate (B8399255) for the olefination of sterically hindered ketones. This reaction is a valuable tool for the synthesis of α,β-unsaturated esters, which are important intermediates in the development of pharmaceuticals and other complex organic molecules.

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the formation of carbon-carbon double bonds, offering significant advantages over the traditional Wittig reaction.[1][2] When reacting with aldehydes and ketones, phosphonate (B1237965) carbanions, such as the one derived from tert-butyl diethylphosphonoacetate, typically yield (E)-alkenes with high stereoselectivity.[2] The phosphonate carbanions are more nucleophilic and generally more reactive than the corresponding phosphonium (B103445) ylides, making them particularly effective for reactions with less reactive carbonyl compounds like hindered ketones.[3] A key advantage of the HWE reaction is the formation of a water-soluble phosphate (B84403) byproduct, which simplifies purification.[2]

While the HWE reaction is highly effective, its stereoselectivity with ketones can be less pronounced compared to reactions with aldehydes.[4] This document outlines the reaction mechanism, factors influencing the outcome, detailed experimental protocols, and available data for the reaction of this compound with hindered ketones.

Reaction Mechanism and Stereoselectivity

The HWE reaction proceeds through the following key steps:

-